[1] Hammoud, Y. A., Youssef, S. A., & Abd El-Aziz, M. S. (2010). Fungicidal efficacy of some plant phenolics and esters against certain plant pathogenic fungi. Zeitschrift für Pflanzenkrankheiten und Pflanzenschutz, 117(6), 353-361.
[3] United States Environmental Protection Agency. (n.d.) 2-Phenylethyl propionate.
2-Phenethyl propionate, also known as phenethyl propanoate or phenylethyl propionate, is an organic compound classified as an ester. It is formed from the reaction of phenethyl alcohol and propionic acid. This compound is characterized by its molecular formula and a molecular weight of approximately 178.23 g/mol . 2-Phenethyl propionate appears as a colorless liquid at room temperature and has a pleasant floral aroma, making it a popular ingredient in fragrances and food flavorings .
The primary reaction for synthesizing 2-phenethyl propionate involves esterification, where phenethyl alcohol reacts with propionic acid. The general reaction can be represented as follows:
This reaction typically requires an acid catalyst to proceed efficiently. Under certain conditions, 2-phenethyl propionate can undergo hydrolysis, reverting back to its alcohol and acid components. Additionally, it may participate in various substitution reactions typical of esters, such as transesterification with different alcohols .
2-Phenethyl propionate exhibits notable biological activities, including antifungal properties. It has been evaluated for its efficacy in managing pests, particularly in formulations targeting bed bugs and other insects . The compound is recognized as a minimal risk pesticide in the United States, allowing it to be used without extensive regulatory approval due to its relatively low toxicity profile . Toxicological studies indicate that it has an acute oral toxicity level (LD50) of approximately 4,000 to 4,500 mg/kg in rats, suggesting it is not inherently toxic to humans or animals at low exposure levels .
The synthesis of 2-phenethyl propionate can be achieved through several methods:
Each method varies in complexity and yield, with the esterification being the most straightforward and widely used.
2-Phenethyl propionate is utilized across various industries:
Research on interaction studies involving 2-phenethyl propionate indicates its effectiveness as an attractant for certain insect species. Studies have demonstrated its potential role in integrated pest management strategies due to its natural occurrence and low toxicity profile . Furthermore, ongoing investigations assess its compatibility with other active ingredients in pesticide formulations to enhance efficacy while minimizing adverse effects on non-target organisms.
Several compounds share structural similarities with 2-phenethyl propionate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl Phenylacetate | Used in fragrances; pleasant fruity aroma | |
Benzyl Acetate | Commonly found in perfumes; sweet scent | |
Methyl Salicylate | Used for its minty odor; analgesic properties | |
Phenyl Ethyl Alcohol | Precursor to various esters; floral aroma |
Uniqueness of 2-Phenethyl Propionate: Unlike many similar compounds that may have more pronounced fruity or minty aromas, 2-phenethyl propionate is distinguished by its floral scent profile. Its application as a minimal risk pesticide further sets it apart from other esters that may not possess such ecological benefits.